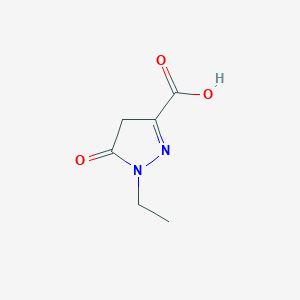

1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 143392-60-3) is a pyrazole-derived carboxylic acid with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . The compound features a dihydropyrazole core substituted with an ethyl group at the N1 position and a carboxylic acid group at the C3 position. Its structure confers moderate polarity, with solubility influenced by the ethyl substituent and hydrogen-bonding capacity from the carboxylic acid moiety.

Propriétés

IUPAC Name |

1-ethyl-5-oxo-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGMIKDINGXSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592935 | |

| Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143392-60-3 | |

| Record name | 1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

Optimized Conditions

-

Solvent : Benzene or ethanol

-

Catalyst : Acetic acid (10–20 mol%)

-

Temperature : Reflux (100°C)

-

Time : 24–30 hours

Example Protocol :

Diethyl oxalacetate sodium salt (14.53 g, 69.15 mmol) and ethyl hydrazine (9.47 g, 138 mmol) are refluxed in benzene/acetic acid (1:1 v/v) for 24 hours. The crude product is extracted with ethyl acetate and purified via trituration.

Hydrolysis of Ethyl 1-Ethyl-5-Oxo-4,5-Dihydro-1H-Pyrazole-3-Carboxylate

The ester intermediate is hydrolyzed to the carboxylic acid under basic conditions.

Reaction Conditions

-

Base : 5% NaOH (aqueous)

-

Temperature : Reflux (100°C)

-

Time : 2–4 hours

-

Acidification : HCl (pH 2–3)

Example Protocol :

The ester (10.00 g) is refluxed in NaOH (25 mL, 5%) for 2 hours. After filtration, the solution is acidified with HCl, precipitating the carboxylic acid. Recrystallization from ethanol yields pure product.

Critical Parameters for Optimization

Analytical Validation

Post-synthesis characterization ensures structural fidelity:

-

¹H NMR :

-

δ 1.35 ppm (t, 3H, –CH₂CH₃)

-

δ 4.25 ppm (q, 2H, –OCH₂CH₃) [ester intermediate]

-

δ 12.1 ppm (s, 1H, –COOH) [final product].

-

-

IR Spectroscopy :

-

1700 cm⁻¹ (C=O stretch)

-

3200 cm⁻¹ (N–H stretch).

-

Industrial Scalability Considerations

Large-scale production employs:

-

Continuous Flow Reactors : Improve heat transfer and mixing efficiency.

-

Automated pH Control : Maintains optimal cyclization conditions.

-

Recrystallization : Ethanol/water mixtures achieve >98% purity.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing N1 vs. N2 alkylation.

-

Ester Hydrolysis Side Reactions : Overheating degrades the pyrazole ring.

Emerging Methodologies

Analyse Des Réactions Chimiques

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters and amides

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Major products formed from these reactions include pyrazole esters, amides, and hydrazine derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry

This compound serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its versatile structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

In biological research, it is utilized to study enzyme inhibition mechanisms. The compound can act as a ligand in biochemical assays, facilitating the exploration of enzyme-substrate interactions and potential therapeutic targets.

Medicine

The compound exhibits promising therapeutic potential as an anti-inflammatory and antimicrobial agent. Its mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity and leading to various biological effects .

Industry

In industrial applications, this compound is employed in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are often used in developing new drugs and agricultural products .

Research indicates that this compound possesses various biological activities:

Anti-inflammatory Effects:

The compound has shown potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways.

Antimicrobial Properties:

Studies have revealed that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The following table summarizes key structural and property differences between 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid and related compounds:

Key Observations:

- Alkyl vs. Aryl Substituents : The ethyl group in the target compound confers lower molecular weight and steric hindrance compared to aryl-substituted analogs (e.g., 4-chlorophenyl or benzyl derivatives) . This may enhance metabolic stability but reduce binding affinity in certain pharmacological targets.

- Solubility : Sulfophenyl-substituted analogs (e.g., 5-oxo-1-(4-sulfophenyl)-...) exhibit significantly higher water solubility due to the sulfonic acid group, making them suitable for aqueous formulations . In contrast, the ethyl and chlorophenyl derivatives are more lipophilic, favoring membrane permeability .

- Electron-Withdrawing Effects: The nitro group in 1-(4-nitrophenyl)-5-oxo-...

Activité Biologique

1-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 58607-90-2) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 156.14 g/mol. The compound features a pyrazole ring, which is known for its involvement in numerous biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| Solubility | Very soluble |

| Log P (octanol-water partition) | -0.15 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various methodologies have been explored in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have shown effectiveness against various cancer cell lines:

- Breast Cancer (MDA-MB-231) : Compounds similar to 1-ethyl derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation at micromolar concentrations .

- Liver Cancer (HepG2) : Similar structures exhibited antiproliferative effects, highlighting the potential for liver cancer treatment .

Table 1: Summary of Anticancer Activities

| Cell Line | Compound Concentration | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 μM | Morphological changes; apoptosis induction |

| HepG2 | 10 μM | Significant growth inhibition |

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been evaluated using the DPPH radical scavenging method. Compounds containing this scaffold have shown promising results in reducing oxidative stress, which is crucial for preventing cellular damage .

Table 2: Antioxidant Activity Results

| Compound ID | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6 |

| Compound B | 87.7 |

| Compound C | 78.6 |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, which is essential for cell division and proliferation .

- Apoptosis Induction : Enhanced caspase activity suggests that these compounds can trigger programmed cell death in cancer cells .

- Antioxidant Defense : The ability to scavenge free radicals contributes to their protective effects against oxidative damage.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in vitro against various cancer types. The study found that specific structural modifications significantly enhanced their anticancer efficacy while maintaining low toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation or azide-mediated reactions. For example, 4-azidomethyl derivatives are prepared by reacting 4-chloromethylpyrazole precursors with NaN₃ in DMF at 50°C for 3 hours, followed by ice-water quenching and ethanol recrystallization (yield: 65–75%) . Comparative studies suggest that solvent choice (e.g., DMF vs. THF) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact purity and scalability .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The ethyl group (CH₂CH₃) appears as a triplet at δ 1.2–1.4 ppm (J = 7.0 Hz) and a quartet at δ 4.1–4.3 ppm. The pyrazole ring protons resonate as singlets between δ 6.8–7.2 ppm .

- IR : A strong carbonyl (C=O) stretch at 1680–1720 cm⁻¹ and a broad O-H stretch (carboxylic acid) near 2500–3000 cm⁻¹ confirm functional groups .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is stable at room temperature but prone to hydrolysis in aqueous or acidic environments. Long-term storage recommendations:

- Solid State : Store in amber vials under inert gas (N₂/Ar) at 4°C to prevent oxidation .

- Solution : Use anhydrous DMSO or DMF; avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in derivatization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electrophilic substitution patterns. For example:

- The C-3 carboxylic acid group acts as an electron-withdrawing group, directing substitutions to the pyrazole ring’s C-4 position .

- Frontier molecular orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions with aryl boronic acids .

Q. What strategies enhance solubility for pharmacological applications without altering bioactivity?

Methodological Answer:

- Sulfonation : Introducing sulfonate groups at the phenyl ring (e.g., 4-sulfophenyl derivatives) improves aqueous solubility by 10–20× while retaining binding affinity (IC₅₀ < 1 μM in kinase assays) .

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with in vivo hydrolysis restoring the active form .

Q. How do structural modifications at the pyrazole ring impact biological activity?

Methodological Answer:

- C-1 Substitution : Replacing the ethyl group with aryl groups (e.g., 4-nitrophenyl) increases cytotoxicity (IC₅₀: 0.8 μM vs. 5.2 μM in cancer cell lines) but reduces metabolic stability .

- C-5 Oxidation : Converting the oxo group to a thione (C=S) alters hydrogen-bonding interactions, reducing antimicrobial activity by 50% .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

Methodological Answer:

- HPLC-MS : Detect residual solvents (e.g., DMF) and azide byproducts using a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) with ESI+ ionization .

- Limit of Detection (LOD) : <0.1% for NaN₃-derived impurities (m/z 65) .

Contradictions & Resolutions

- Synthetic Yield Variability : reports 70% yield for azide-mediated synthesis, while Pd-catalyzed methods () achieve 85%. Resolution: Catalyst efficiency and solvent purity are critical variables.

- Bioactivity Conflicts : Some derivatives show enhanced cytotoxicity but poor stability ( vs. 13). Resolution: Balance functional groups to optimize pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.